molecular formula C15H16N4O5 B4312640 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

Cat. No.: B4312640
M. Wt: 332.31 g/mol
InChI Key: DVTBLUUUVRYJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1',3-Trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione typically involves multi-step reactions starting from easily available precursors. Common steps include the formation of the pyrimidine and quinoline rings, followed by spirocyclization to fuse these two ring systems.

Industrial Production Methods: Industrial production methods for this compound might involve catalytic processes and optimization of reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions such as:

  • Oxidation: Leading to the formation of higher oxidation state derivatives.

  • Reduction: Particularly on the nitro group to form amines.

  • Substitution: Particularly at the nitro or methyl groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The main products from these reactions depend on the specific conditions and reagents used. Oxidation reactions might yield quinoline-5,3'-pyrimidine diones, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules.

Biology: It has potential biological applications, including use in drug design and discovery due to its unique structure.

Medicine: This compound might show promising pharmacological activity, potentially acting as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: It could be used in the development of new materials, such as advanced polymers or coatings.

Mechanism of Action

The exact mechanism of action depends on the specific application. In a biological context, this compound might interact with specific enzymes or receptors, altering biochemical pathways. The molecular targets could include DNA, proteins, or cell membranes, influencing cellular functions and processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione lies in its spiro structure and the presence of both pyrimidine and quinoline moieties, which might confer distinct chemical and biological properties.

Similar Compounds: Some similar compounds include:

  • 1,1'-Dimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]

  • 3-methyl-6'-amino-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

These comparisons highlight how slight modifications can significantly influence the compound’s properties and applications.

Properties

IUPAC Name

1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-16-8-15(12(20)17(2)14(22)18(3)13(15)21)7-9-6-10(19(23)24)4-5-11(9)16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTBLUUUVRYJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319804
Record name 1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

704877-94-1
Record name 1,1',3-trimethyl-6'-nitrospiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Reactant of Route 2
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Reactant of Route 4
Reactant of Route 4
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Reactant of Route 5
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione
Reactant of Route 6
1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione

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